4-Aminophenyl b-D-thiogalactopyranoside

Descripción general

Descripción

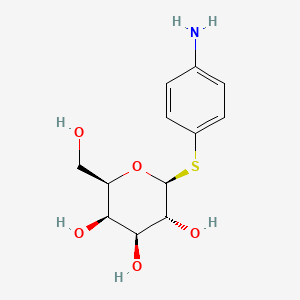

4-Aminophenyl b-D-thiogalactopyranoside is a chemical compound with the molecular formula C12H17NO5S and a molecular weight of 287.33 g/mol . It is a derivative of galactopyranoside, where the galactose moiety is linked to an aminophenyl group via a thioglycosidic bond. This compound is often used in biochemical research, particularly in the study of enzyme-substrate interactions and affinity chromatography.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl b-D-thiogalactopyranoside typically involves the reaction of 4-aminophenyl thiol with a protected galactopyranosyl halide. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the thioglycosidic bond. The protecting groups on the galactopyranosyl moiety are then removed under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated purification systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of chromatography techniques, such as high-performance liquid chromatography (HPLC), is common for the purification of the compound.

Análisis De Reacciones Químicas

Types of Reactions

4-Aminophenyl b-D-thiogalactopyranoside undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted aminophenyl thiogalactopyranosides.

Aplicaciones Científicas De Investigación

Biochemistry

- Enzyme Assays: 4-APTG is widely used as a substrate in enzyme assays to study the activity of β-galactosidase. Its hydrolysis provides insights into enzyme kinetics and inhibition mechanisms.

- Stability in Assays: The thioglycosidic bond contributes to its resistance to hydrolysis under experimental conditions, making it suitable for prolonged studies without compromising results.

Molecular Biology

- Affinity Chromatography: The compound is employed in affinity chromatography for the purification of proteins and enzymes. Its ability to interact specifically with β-galactosidase allows for effective separation and analysis of target proteins.

- Protein Interactions: 4-APTG serves as a valuable tool for studying protein interactions, particularly in assays designed to monitor binding affinities and functional domains.

Medicine

- Drug Delivery Systems: Research has explored the potential of 4-APTG in drug delivery systems due to its enzymatic cleavage properties, which can be harnessed for targeted release of therapeutic agents.

- Diagnostic Tools: The compound's interaction with specific enzymes makes it a candidate for developing diagnostic tools that can detect enzyme activity related to various diseases.

Industrial Applications

- Biosensors: 4-APTG is utilized in the production of biosensors for detecting bacterial contamination, demonstrating its role in environmental monitoring and safety applications.

Case Studies and Research Findings

-

Kinetics of β-Galactosidase:

A study utilized 4-APTG to investigate the kinetics of β-galactosidase from various sources. The findings indicated that the compound served as an efficient substrate, facilitating detailed kinetic analysis and providing insights into enzyme behavior under different conditions. -

Biosensor Development:

Another research project employed 4-APTG in developing a biosensor aimed at detecting bacterial contamination. This application highlighted the compound's potential role in environmental monitoring, showcasing its utility beyond traditional biochemical contexts . -

Protein Immobilization:

A study demonstrated the specific and reversible immobilization of proteins tagged with β-galactosidase using 4-APTG. The method retained the catalytic activity of the immobilized proteins, indicating its applicability in creating stable biosensors .

Mecanismo De Acción

The mechanism of action of 4-Aminophenyl b-D-thiogalactopyranoside involves its interaction with specific enzymes, such as galactosidases. The compound binds to the active site of the enzyme, mimicking the natural substrate, and undergoes hydrolysis. This interaction can be used to study enzyme kinetics and inhibition.

Comparación Con Compuestos Similares

Similar Compounds

4-Aminophenyl b-D-galactopyranoside: Similar structure but lacks the thioglycosidic bond.

4-Aminobenzyl 1-thio-b-D-galactopyranoside: Contains a benzyl group instead of an aminophenyl group.

p-Aminophenyl 1-thio-b-D-galactopyranoside: Similar structure but with a different positional isomer.

Uniqueness

4-Aminophenyl b-D-thiogalactopyranoside is unique due to its thioglycosidic bond, which provides increased stability against hydrolysis compared to its oxygen-linked counterparts. This makes it particularly useful in biochemical assays and industrial applications where stability is crucial.

Actividad Biológica

4-Aminophenyl β-D-thiogalactopyranoside (4-APTG) is a synthetic compound characterized by its unique thioglycosidic bond, which enhances its stability compared to similar compounds. This article delves into the biological activity of 4-APTG, focusing on its mechanisms of action, applications in research, and comparative analysis with related compounds.

- Molecular Formula: C₁₂H₁₇NO₅S

- Molecular Weight: 287.33 g/mol

- Structural Features: The thioglycosidic bond provides increased resistance to hydrolysis, making it particularly suitable for various biochemical applications.

4-APTG primarily acts as a substrate for the enzyme β-galactosidase. Upon enzymatic hydrolysis, it produces two key products: 4-aminophenol and D-thiogalactopyranose . This reaction is crucial in studies involving glycosidases and other related enzymes.

Key Mechanisms:

- Substrate Interaction: 4-APTG interacts with β-galactosidase, facilitating the enzymatic cleavage that leads to product formation.

- Stability: The thioglycosidic bond contributes to its stability under physiological conditions, enhancing its utility in experimental settings.

Biological Applications

4-APTG has been widely utilized in various fields of biological research:

-

Biochemistry:

- Used as a substrate in enzyme assays to study β-galactosidase activity.

- Helps in understanding enzyme kinetics and inhibition mechanisms.

-

Molecular Biology:

- Employed in affinity chromatography for protein purification.

- Acts as a tool for studying protein interactions and enzymatic functions.

-

Medicine:

- Investigated for potential applications in drug delivery systems.

- Explored as a diagnostic tool due to its interaction with specific enzymes.

- Industrial Applications:

Comparative Analysis with Similar Compounds

| Compound Name | Structural Feature | Stability | Applications |

|---|---|---|---|

| 4-Aminophenyl β-D-thiogalactopyranoside (4-APTG) | Thioglycosidic bond | High | Enzyme assays, protein purification |

| 4-Aminophenyl β-D-galactopyranoside | Oxygen-linked bond | Moderate | Enzyme assays |

| 4-Aminobenzyl 1-thio-β-D-galactopyranoside | Benzyl group instead of aminophenyl | Moderate | Similar applications |

| p-Aminophenyl 1-thio-β-D-galactopyranoside | Different positional isomer | Moderate | Similar applications |

The unique thioglycosidic bond of 4-APTG provides it with enhanced stability compared to its oxygen-linked counterparts, making it particularly valuable in biochemical assays where hydrolysis could compromise results.

Case Studies and Research Findings

Several studies have highlighted the biological significance of 4-APTG:

- In one research study, 4-APTG was used to investigate the kinetics of β-galactosidase from various sources. The findings indicated that the compound served as an efficient substrate, facilitating detailed kinetic analysis .

- Another study employed 4-APTG in the development of a biosensor for detecting bacterial contamination, demonstrating its role in environmental monitoring .

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNVFDDRUPMRPU-IIRVCBMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428574 | |

| Record name | 4-Aminophenyl 1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29558-05-2 | |

| Record name | 4-Aminophenyl 1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.